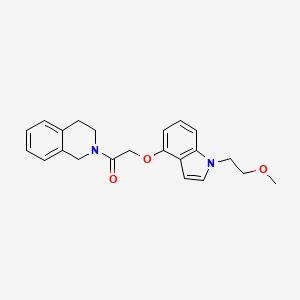![molecular formula C16H13N3O3S B11003593 N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B11003593.png)
N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide is a complex organic compound featuring a thienopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both thieno and pyrimidine rings in its structure suggests it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, which can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. The subsequent steps involve the acetylation of the thienopyrimidine intermediate, followed by coupling with 4-aminophenylacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under mild reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, due to its unique structure.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide is not fully understood but is likely related to its ability to interact with specific molecular targets. The thienopyrimidine core may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve hydrogen bonding, hydrophobic interactions, or π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide
- N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}propionamide
- N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}butyramide
Uniqueness
N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide stands out due to its specific substitution pattern on the thienopyrimidine core, which may confer unique biological activities compared to its analogs. The presence of the acetyl group and the phenylacetamide moiety can influence its pharmacokinetic properties, such as solubility and membrane permeability, making it a distinct candidate for further research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[4-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C16H13N3O3S/c1-10(20)18-12-4-2-11(3-5-12)14(21)8-19-9-17-13-6-7-23-15(13)16(19)22/h2-7,9H,8H2,1H3,(H,18,20) |
InChI Key |
JULVTLLOVQYZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methylsulfanyl)phenyl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11003513.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-alanine](/img/structure/B11003516.png)
![3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11003534.png)

![methyl (8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B11003551.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11003563.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B11003570.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11003573.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide](/img/structure/B11003581.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(acetylamino)phenyl]acetamide](/img/structure/B11003588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11003589.png)
![Methyl 4-[({[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11003598.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11003600.png)
![methyl (2E)-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11003602.png)
